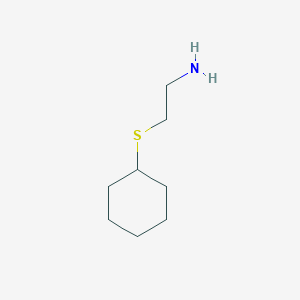

2-(Cyclohexylthio)ethanamine

Description

2-(Cyclohexylthio)ethanamine (CAS: 67215-19-4; 56216-09-2) is a sulfur-containing aliphatic amine with the molecular formula C₈H₁₇NS (molecular weight: 159.3 g/mol). It features a cyclohexylthioether group (-S-cyclohexyl) attached to an ethylamine backbone. This compound is notable for its applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its thioether moiety enhances hydrophobicity and influences electronic properties, making it distinct from oxygen-based analogs .

Properties

IUPAC Name |

2-cyclohexylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNQNAWXAWNTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307624 | |

| Record name | 2-(Cyclohexylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67215-19-4 | |

| Record name | 67215-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Cyclohexylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)ethanamine can be achieved through various methods. One common approach involves the reaction of cyclohexylthiol with ethyleneimine under controlled conditions . Another method includes the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine .

Industrial Production Methods

Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the reduction of nitriles using hydrogen and a metal catalyst is a common industrial method for producing primary amines .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)ethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

Substitution: It can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, metal catalysts (such as palladium or nickel), and various oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines .

Scientific Research Applications

2-(Cyclohexylthio)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its role in cellular processes and as a potential therapeutic agent.

Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)ethanamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions . Its effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 2-(Cyclohexylthio)ethanamine | C₈H₁₇NS | 159.3 | Thioether, primary amine | 67215-19-4 |

| 2-(Phenylthio)ethanamine | C₈H₁₁NS | 153.25 | Aromatic thioether, amine | 2014-75-7 |

| 2-Cyclohexylethylamine | C₈H₁₇N | 127.23 | Aliphatic amine | 4442-85-7 |

| 2-(1-Cyclohexenyl)ethylamine | C₈H₁₅N | 125.21 | Cyclohexene, amine | 3399-73-3 |

| 2-(Cyclopentylmethoxy)ethanamine | C₈H₁₇NO | 143.23 | Ether, amine | Not specified |

Key Observations :

- Thioether vs. Ether : The sulfur atom in 2-(Cyclohexylthio)ethanamine increases molecular weight and hydrophobicity compared to oxygen-based analogs like 2-(cyclopentylmethoxy)ethanamine. Thioethers are less polar and more resistant to oxidation than ethers .

- Cyclohexyl vs. Phenyl : The cyclohexyl group in the target compound provides steric bulk without aromaticity, unlike 2-(phenylthio)ethanamine, which exhibits π-π interactions due to its phenyl ring .

- Saturation Effects : 2-(1-Cyclohexenyl)ethylamine contains a double bond, making it more reactive in cycloaddition or hydrogenation reactions compared to the fully saturated cyclohexyl group in the target compound .

Physicochemical Properties

| Property | 2-(Cyclohexylthio)ethanamine | 2-(Phenylthio)ethanamine | 2-Cyclohexylethylamine |

|---|---|---|---|

| Boiling Point | Not reported | 273.3±23.0 °C | Not reported |

| Density | Not reported | 1.108±0.06 g/cm³ | Not reported |

| logP | Estimated ~2.5 | ~2.8 | ~1.9 |

| Water Solubility | Low (thioether hydrophobic) | Very low (aromatic) | Moderate (amine polar) |

Notes:

- logP Trends : The cyclohexylthio group in the target compound increases hydrophobicity (logP ~2.5) compared to 2-cyclohexylethylamine (logP ~1.9) but less than 2-(phenylthio)ethanamine (logP ~2.8) due to the phenyl ring’s stronger hydrophobic effect .

- Thermodynamic Data : For 2-(1-Cyclohexenyl)ethylamine, standard enthalpy of formation (ΔHf) is reported as 85.5 kJ/mol, and logP is 1.8, reflecting lower hydrophobicity than the target compound .

Biological Activity

2-(Cyclohexylthio)ethanamine, a compound featuring a cyclohexylthio group attached to an ethanamine backbone, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H17S

- Molecular Weight : 185.31 g/mol

- Canonical SMILES : CC(C1CCCCC1)SCCN

The compound's structure allows for unique interactions within biological systems, particularly due to the presence of the sulfur atom, which can participate in various biochemical processes.

2-(Cyclohexylthio)ethanamine is hypothesized to interact with neurotransmitter systems and may influence the activity of specific receptors. The thioether functionality can modulate the binding affinity to targets such as:

- Serotonin Receptors : Potentially acting as a serotonin reuptake inhibitor.

- Dopamine Receptors : May influence dopaminergic signaling pathways.

These interactions can lead to various biological effects, including mood modulation and analgesic properties.

Antimicrobial Properties

Recent studies have indicated that 2-(Cyclohexylthio)ethanamine exhibits antimicrobial activity against several bacterial strains. A study reported the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have demonstrated that 2-(Cyclohexylthio)ethanamine possesses anticancer properties. Notably:

- Cell Lines Tested : A-549 (lung cancer), MCF-7 (breast cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 15 |

| MCF-7 | 20 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of 2-(Cyclohexylthio)ethanamine in animal models of neurodegeneration. Results showed a significant reduction in neuronal loss and improved cognitive function, suggesting its potential use in treating neurodegenerative diseases.

- Pain Management : Clinical trials assessing the analgesic properties of this compound revealed promising outcomes for patients with chronic pain conditions. The compound was well-tolerated and demonstrated efficacy comparable to standard pain medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.